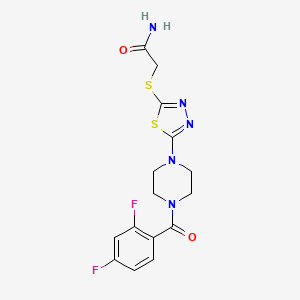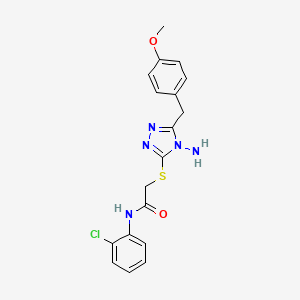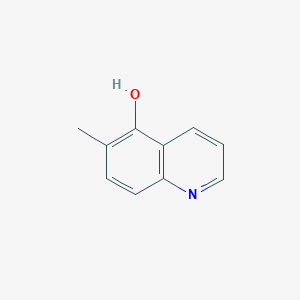
6-Methylquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylquinolin-5-ol is an organic compound belonging to the class of quinolines. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and chemical importance. The compound has the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol
Wissenschaftliche Forschungsanwendungen
6-Methylquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research explores its potential as an antimalarial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of dyes, catalysts, and materials for electronic applications
Safety and Hazards
The safety information for 6-Methylquinolin-5-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
While specific future directions for 6-Methylquinolin-5-ol are not mentioned in the retrieved papers, quinoline derivatives have been the subject of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it can be expected that future research will continue to explore the potential applications of this compound and other quinoline derivatives.
Wirkmechanismus
Target of Action
6-Methylquinolin-5-ol is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects Quinoline derivatives are known to interact with various targets, including dna gyrase and type iv topoisomerase .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
The downstream effects of these interactions could include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The compound is reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor
Result of Action
Given the known mode of action of quinoline derivatives, it is likely that the compound leads to the inhibition of dna synthesis and replication, resulting in the death of bacterial cells .
Action Environment
Like other quinoline derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-Methylquinolin-5-ol are not fully understood due to limited research. As a quinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structure of the this compound molecule .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Quinoline derivatives have been shown to exhibit antimicrobial activity, suggesting that they may influence cell function
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-chloro-6-methylquinoline-3-carbaldehyde as a starting material, which undergoes cyclization in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 6-Methylquinolin-5-ol, known for its broad range of biological activities.
2-Methylquinoline: Similar in structure but with a methyl group at a different position, affecting its chemical properties.
5-Hydroxyquinoline: Similar functional group but lacks the methyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring. This combination of functional groups enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
6-methylquinolin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-9-8(10(7)12)3-2-6-11-9/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMNWHYDZZZKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)
![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)
![N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2819510.png)
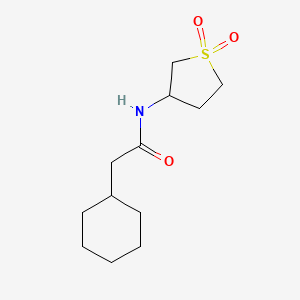
![9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2819512.png)
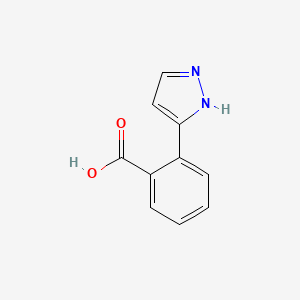
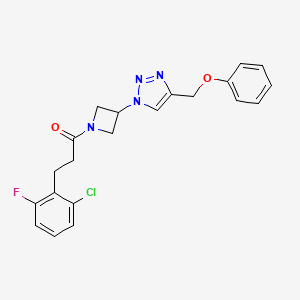
![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)

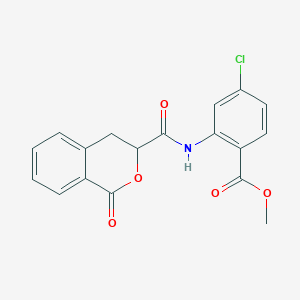
![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)
![N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2819522.png)
